![molecular formula C17H18F3NO5S B7517927 N-[1-(2,5-dimethoxyphenyl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B7517927.png)
N-[1-(2,5-dimethoxyphenyl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2,5-dimethoxyphenyl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide, commonly known as TFB-TDM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
TFB-TDM exerts its biological effects through the modulation of ion channels, particularly the voltage-gated sodium channels. It binds to the extracellular domain of the channel and stabilizes its closed state, leading to a decrease in the channel's activity. This results in the inhibition of neuronal excitability and the reduction of pain sensation.
Biochemical and Physiological Effects
TFB-TDM has been shown to have significant effects on the nervous system. It has been demonstrated to reduce pain sensation in animal models of neuropathic pain and to have anti-convulsant effects. It has also been shown to have anti-inflammatory effects and to modulate the immune system.
Advantages and Limitations for Lab Experiments
One of the main advantages of TFB-TDM is its high selectivity for voltage-gated sodium channels, which makes it a valuable tool for the study of these channels. Its fluorescent properties also make it useful for the detection of protein-ligand interactions. However, its limited solubility in water and its potential toxicity at high concentrations are some of the limitations that need to be considered when using TFB-TDM in lab experiments.
Future Directions
There are several potential future directions for the study of TFB-TDM. One area of interest is the development of TFB-TDM derivatives with improved solubility and lower toxicity. Another potential direction is the investigation of TFB-TDM's effects on other ion channels and its potential applications in the treatment of other diseases. The use of TFB-TDM in combination with other drugs or therapies is also an area that warrants further exploration.
Synthesis Methods
TFB-TDM can be synthesized through a multi-step reaction process that involves the reaction of 2,5-dimethoxybenzaldehyde with 1-(2-chloroethyl)piperidine, followed by the reaction of the resulting product with sodium trifluoromethanesulfonate. The final product is obtained after purification through column chromatography.
Scientific Research Applications
TFB-TDM has been extensively studied for its potential applications in various scientific research fields. It has been used as a fluorescent probe for the detection of protein-ligand interactions and as a tool for the study of protein conformational changes. It has also been used as a modulator of ion channels and as a potential drug candidate for the treatment of various diseases.
properties
IUPAC Name |
N-[1-(2,5-dimethoxyphenyl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO5S/c1-11(15-10-13(24-2)6-9-16(15)25-3)21-27(22,23)14-7-4-12(5-8-14)26-17(18,19)20/h4-11,21H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZEHWNBCPUABKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)OC)OC)NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.